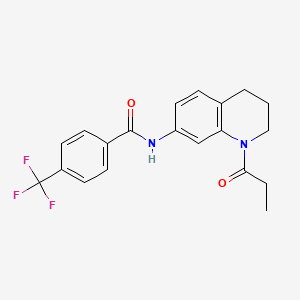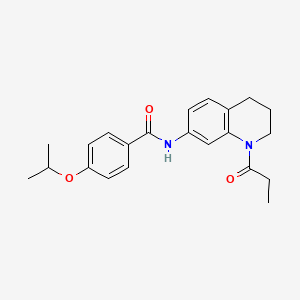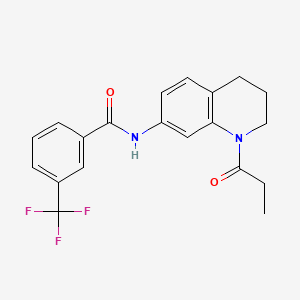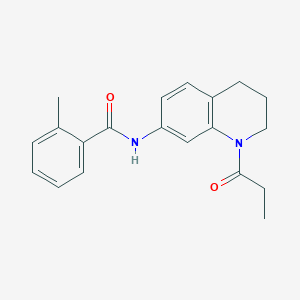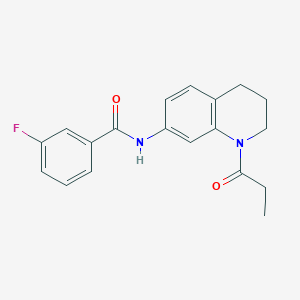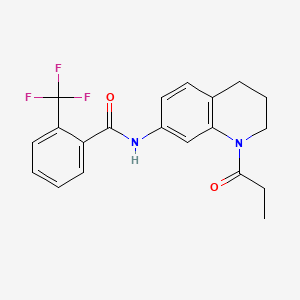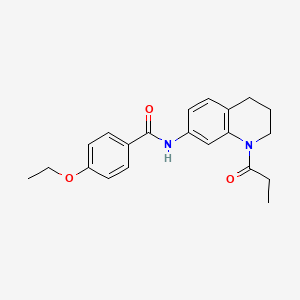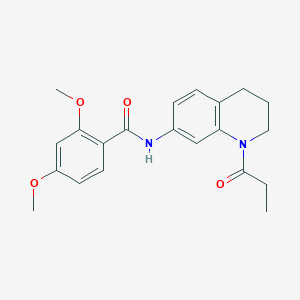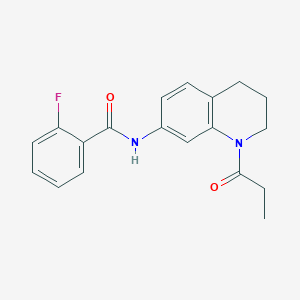
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (FTHQ) is a small molecule that has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. FTHQ is a synthetically produced compound that has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. FTHQ has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body.
科学研究应用
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. This compound has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. This compound has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body. In addition, this compound has been investigated for its potential use in the synthesis of other compounds, such as quinolines and amino acids.
作用机制
The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity is thought to be responsible for this compound's anti-inflammatory and anti-cancer effects. In addition, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory and anti-cancer effects, as well as potential applications in the field of drug delivery. This compound has also been found to have potential applications in the synthesis of other compounds, such as quinolines and amino acids. Additionally, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is a relatively stable compound, which makes it easier to store and handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions, which can make it difficult to dissolve in certain solvents. Additionally, this compound is a relatively small molecule, which can make it difficult to study its effects in detail.
未来方向
The potential future directions for research on 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include further investigation of its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted on the mechanism of action of this compound and its potential interactions with other proteins and receptors. Additionally, further research could be conducted on the synthesis of this compound and other related compounds, such as quinolines and amino acids. Finally, further research could be conducted on the potential use of this compound in the development of new drugs and therapeutic agents.
合成方法
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by a variety of methods, including the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 2-fluoro-benzamide in an acidic medium. This reaction is typically performed using aqueous hydrochloric acid as the acid catalyst, and the product is isolated by column chromatography. The reaction is typically carried out at room temperature, and the yield of the product is typically in the range of 70-90%.
属性
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOZEZZKRWBDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





